molecular formula C17H16N2O B13873433 4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine

4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine

Cat. No.: B13873433
M. Wt: 264.32 g/mol
InChI Key: AJRGRHPQKZXREE-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a naphthalen-2-ylmethoxy group and two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methoxyazobenzenes with naphthalen-2-ylmethanol under acidic conditions. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provides the desired product . Another method involves the condensation of naphthalen-2-ylmethanol with benzene-1,2-diamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene derivatives .

Scientific Research Applications

4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-(naphthalen-2-ylmethoxy)benzene-1,2-diamine

InChI

InChI=1S/C17H16N2O/c18-16-8-7-15(10-17(16)19)20-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11,18-19H2

InChI Key

AJRGRHPQKZXREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC(=C(C=C3)N)N

Origin of Product

United States

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